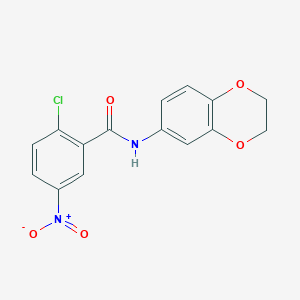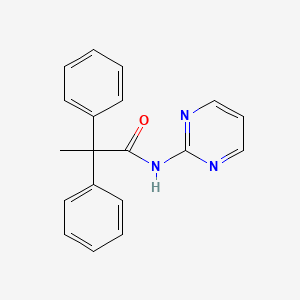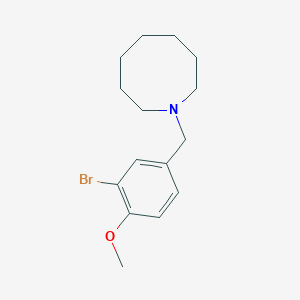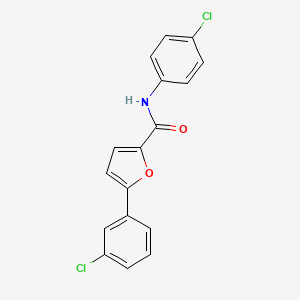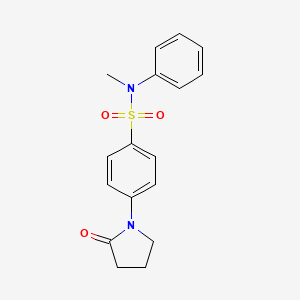![molecular formula C19H14N2O3 B5818923 3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
Vue d'ensemble
Description
3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one, also known as HMPCC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPCC belongs to the class of chromen-2-one derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
3-[4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one and its derivatives have shown significant potential in antibacterial and antioxidant applications. For instance, a study by Al-ayed (2011) synthesized various derivatives that exhibited strong antibacterial activity against common pathogens like Escherichia coli and Pseudomonas Aeruginosa 27853. Additionally, these compounds demonstrated varying degrees of antioxidant activities, with some surpassing the effectiveness of known antioxidants like trolox (Al-ayed, 2011).
Antidiabetic Activity
Another significant application of this compound is in the field of diabetes treatment. Telvekar et al. (2020) reported that derivatives of this compound exhibited inhibitory activities against α-glucosidase and α-amylase enzymes, which play a crucial role in diabetes management. The study identified two analogs that showed potent antidiabetic properties, indicating the potential of these compounds in developing new antidiabetic agents (Telvekar et al., 2020).
Potential in Plant Growth Promotion
The compound has also been explored for its effects on plant growth. Hassan et al. (2020) synthesized novel derivatives and evaluated their impact on the growth of various plants like Hibiscus, Mint, and Basil. Their findings suggest the possibility of using these compounds to promote plant growth, which could have significant implications in agriculture and horticulture (Hassan et al., 2020).
Antimicrobial Applications
The antimicrobial properties of these derivatives have been a focus of multiple studies. For instance, Ashok et al. (2016) synthesized novel derivatives and tested their effectiveness against various bacterial and fungal strains. Their results indicated potent antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2016).
Antineoplastic Activity
Another promising area of application is in cancer treatment. A study by Gašparová et al. (2010) found that certain derivatives exhibited antineoplastic activities against human tumor cell lines. This suggests the potential of these compounds in the development of new cancer therapies (Gašparová et al., 2010).
Photonic and Electronic Device Applications
Kumbar et al. (2018) explored the use of coumarin pyrazoline derivatives in photonic and electronic devices. Their study indicated that these compounds could significantly impact the development of new materials for electronic and photonic applications (Kumbar et al., 2018).
Antimicrobial and Antioxidant Activities of Glucosides
Hatzade et al. (2008) synthesized derivatives of 3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one and evaluated their antimicrobial and antioxidant activities. They found that some of these compounds exhibited promising activities in these areas (Hatzade et al., 2008).
Synthesis and Characterization for Biological Evaluation
Zheng et al. (2010) focused on the synthesis and characterization of novel derivatives for biological evaluation, particularly in cancer cell growth suppression. Their findings indicated the potential of these compounds in cancer research (Zheng et al., 2010).
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-12-14-11-21(15-7-2-1-3-8-15)20-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQNDKMWNJINJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



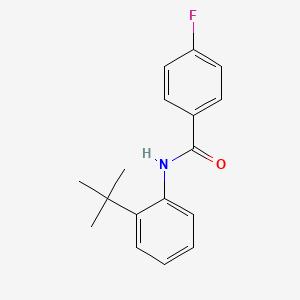


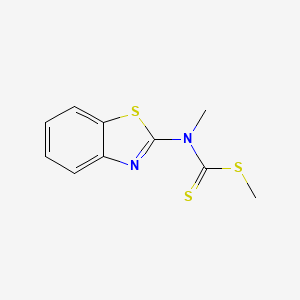
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
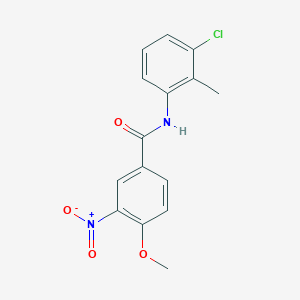
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
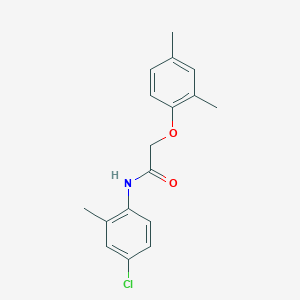
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
